molecular formula C19H16N4O2S B11485280 2-(1,3-Benzodioxol-5-yl)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(1,3-Benzodioxol-5-yl)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11485280
M. Wt: 364.4 g/mol
InChI Key: IDXULWHSPYBWTC-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-5-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that features a unique fusion of benzodioxole, benzothiophene, and triazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-5-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and benzothiophene intermediates, followed by their fusion with the triazolopyrimidine core. Key steps may include:

    Formation of Benzodioxole Intermediate: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of Benzothiophene Intermediate: This involves the cyclization of thiophene derivatives with appropriate reagents.

    Fusion with Triazolopyrimidine Core: The final step involves the coupling of the benzodioxole and benzothiophene intermediates with a triazolopyrimidine precursor under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-5-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole and benzothiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce fully saturated derivatives.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-5-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to active sites on target proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzodioxol-5-yl)-5-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its fused ring system, which combines benzodioxole, benzothiophene, and triazolopyrimidine structures. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-7-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C19H16N4O2S/c1-10-20-19-16(12-4-2-3-5-15(12)26-19)18-21-17(22-23(10)18)11-6-7-13-14(8-11)25-9-24-13/h6-8H,2-5,9H2,1H3

InChI Key

IDXULWHSPYBWTC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C4=NC(=NN14)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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